(S)-Methyl 3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropanoate
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Overview
Description
(S)-Methyl 3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropanoate is a chiral compound with significant potential in various scientific fields. This compound features a naphthalene ring substituted with an acetyl group and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-acetylnaphthalene and (S)-methyl 2-aminopropanoate.
Coupling Reaction: The amino group of (S)-methyl 2-aminopropanoate is coupled with the 6-acetylnaphthalene through an amide bond formation. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and acetyl groups on the naphthalene ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
(S)-Methyl 3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety, which exhibits fluorescence properties.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The naphthalene ring and amino groups play crucial roles in these interactions, facilitating binding through hydrophobic and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-((6-methoxynaphthalen-2-yl)amino)-2-aminopropanoate: Similar structure with a methoxy group instead of an acetyl group.
(S)-Methyl 3-((6-bromonaphthalen-2-yl)amino)-2-aminopropanoate: Contains a bromine atom instead of an acetyl group.
Uniqueness
(S)-Methyl 3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropanoate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group enhances the compound’s ability to participate in various chemical reactions and may influence its binding affinity to biological targets.
Properties
IUPAC Name |
methyl (2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(19)11-3-4-13-8-14(6-5-12(13)7-11)18-9-15(17)16(20)21-2/h3-8,15,18H,9,17H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSYHNBFWPCECP-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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